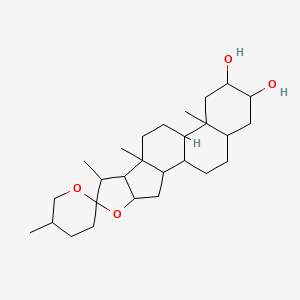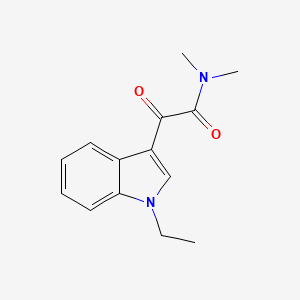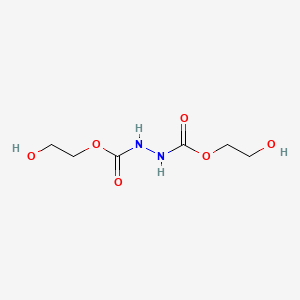![molecular formula C19H17BrN4O4 B12001490 8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the xanthine derivative family. Xanthine derivatives are known for their diverse biological activities and are commonly found in various plants and animals. This compound is of interest due to its potential biological activities and its use as a convenient synthon for further synthetic investigations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 8-bromo-3-methylxanthine with glycidyl aryl ethers in the presence of a base such as triethylamine (Et3N) in a solvent like propanol-1 or butanol-1 . The reaction conditions are generally mild, and the yields of the final products are relatively high .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the bromine atom at the 8-position allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as hydrazine, methylamine, or secondary heterocyclic amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like hydrazine, methylamine, and secondary heterocyclic amines in aqueous dioxane.
Cyclization: Excess triethylamine in dioxane.
Major Products
Nucleophilic Substitution: 8-hydrazino and amino-substituted derivatives.
Cyclization: Heterocyclic systems such as 8-methyl-2-(4-tert-butylphenoxymethyl)-2,3-dihydro-1,3-oxazolo[2,3-f]xanthine.
Aplicaciones Científicas De Investigación
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not well-documented. xanthine derivatives typically exert their effects by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This results in various physiological effects, including bronchodilation, diuresis, and anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
8-bromo-7-(2-hydroxy-3-aryloxyprop-1-yl)theophyllines: Known for their antioxidant activity and potential bronchodilator effects.
8-bromo-7-(2-butyn-1-yl)-3-methylxanthine: Another xanthine derivative with similar structural features.
Uniqueness
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which allows for diverse chemical modifications and potential biological activities. Its structure provides a versatile platform for further synthetic investigations and the development of new biologically active compounds .
Propiedades
Fórmula molecular |
C19H17BrN4O4 |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
8-bromo-7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H17BrN4O4/c1-23-16-15(17(26)22-19(23)27)24(18(20)21-16)9-12(25)10-28-14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,25H,9-10H2,1H3,(H,22,26,27) |
Clave InChI |
HVOOPCLOPXAESL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)






![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)

![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)
